5-Bromo-2-fluoro-4-methoxypyridine
Description
Significance of Halogenated Pyridines in Chemical Research
Halogenated pyridines serve as exceptionally versatile intermediates in chemical research. Their importance stems from the carbon-halogen bond's ability to participate in a wide range of transformations, most notably in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of complex organic molecules.
In the pharmaceutical and agrochemical industries, halogenated pyridines are considered key intermediates for developing new candidate compounds and for conducting structure-activity relationship (SAR) studies. chemicalbook.com The ability to selectively introduce different fragments at specific positions on the pyridine (B92270) ring enables the systematic exploration of a molecule's biological activity. Because the direct functionalization of the pyridine core can be challenging, the use of pre-halogenated pyridines provides a reliable and predictable route to highly substituted derivatives. nih.gov
Overview of 5-Bromo-2-fluoro-4-methoxypyridine in Synthetic Chemistry
This compound is a polysubstituted pyridine that offers multiple, distinct reaction sites, making it a valuable building block for synthetic chemists. Its structure combines several key functional groups whose reactivity is well-established, allowing for selective and sequential chemical modifications.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1211588-65-6 |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| Appearance | Solid |
| SMILES | COc1cc(Br)ncc1F |
| InChI Key | KODOUZQOTJJKKL-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases. pharmalego.comfluorochem.co.uk
A specific application of this compound is demonstrated in its use as an intermediate in the synthesis of novel pyrazolo[1,5-a]pyridine (B1195680) derivatives. In a patented synthetic route, the compound is reacted with hydrazine (B178648) hydrate. In this step, the hydrazine displaces the fluorine atom at the C2 position via a nucleophilic aromatic substitution reaction to form 5-bromo-4-methoxy-2-hydrazinylpyridine. This intermediate is then cyclized with a substituted chalcone (B49325) to construct the final pyrazolopyridine scaffold, which is investigated for its potential as a protein kinase inhibitor. This example underscores the compound's role as a starting material for creating more complex, biologically relevant molecules.
Research Trajectories and Academic Relevance of Pyridine Derivatives
The field of pyridine chemistry is dynamic, with several key research trajectories shaping its future. A significant trend is the move towards more sustainable and environmentally friendly synthetic methods, often termed "green chemistry". ambeed.com This includes the development of processes that reduce waste, use less hazardous reagents, and explore bio-based feedstocks for producing pyridine and its derivatives. ambeed.com
The applications for pyridine derivatives are continuously expanding beyond their traditional roles. While they remain central to the pharmaceutical and agrochemical sectors, there is growing interest in their use in materials science. ambeed.compharm.or.jp Specifically, their unique electronic properties are being harnessed for the development of advanced materials such as organic light-emitting diodes (OLEDs) and other functional organic electronics. pharm.or.jp
In the pharmaceutical realm, the demand for increasingly complex and highly pure pyridine derivatives is rising, driven by the push towards personalized medicine and the need for highly specific drug formulations. ambeed.com The versatility of the pyridine scaffold allows for the creation of vast libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. chemicalbook.com Furthermore, research into the electrochemical properties of pyridine derivatives is opening up new possibilities in areas like energy storage and photoredox catalysis.
Compound Names
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYVVFNEQJSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methoxypyridine
Historical and Established Synthetic Routes
Traditional approaches to the synthesis of 5-Bromo-2-fluoro-4-methoxypyridine and related structures rely on a stepwise functionalization of pyridine (B92270) precursors. These methods often involve classical halogenation and methoxylation reactions.
The core principle of stepwise functionalization is the sequential introduction of the fluoro, methoxy (B1213986), and bromo groups onto a pyridine scaffold. One common strategy begins with a pre-functionalized pyridine, such as 2-aminopyridine (B139424) or a dihalopyridine. For instance, a related compound, 2-methoxy-3-bromo-5-fluoropyridine, is synthesized by first preparing 2-methoxy-5-fluoropyridine from 2-methoxy-5-aminopyridine via a diazotization reaction followed by fluorination. google.com The resulting 2-methoxy-5-fluoropyridine is then subjected to bromination to yield the final product. google.com This highlights a typical sequence where fluorination precedes bromination.
Another established route involves starting with a differently substituted pyridine. For example, the synthesis of a related isomer, 4-Bromo-5-fluoro-2-methoxypyridine, demonstrates the reactivity of the bromo substituent in a lithium-bromine exchange reaction, which is a key step for further functionalization. fluoromart.com These stepwise methods, while effective, can sometimes be lengthy and may require careful optimization to control regioselectivity.
The introduction of the bromine atom at the C5 position is a crucial step. This is typically achieved through electrophilic bromination of an appropriately substituted pyridine precursor. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). For example, in the synthesis of a related pyridine derivative, a methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate is successfully brominated at the 5-position using NBS. pharm.or.jp Similarly, bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid also yields the 5-bromo derivative, although some dibromination can occur as a side reaction. pharm.or.jp
The reactivity of the pyridine ring towards bromination is heavily influenced by the existing substituents. Electron-donating groups, such as a methoxy group, activate the ring towards electrophilic substitution, often directing the incoming bromine to the ortho and para positions. The fluorine atom, being an electron-withdrawing group, deactivates the ring but can also influence the regiochemical outcome of the halogenation.
The introduction of the methoxy group at the C4 position is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This involves displacing a suitable leaving group, typically a halogen, with a methoxide (B1231860) source, such as sodium methoxide (NaOMe).
In syntheses of related polysubstituted pyridines, the reaction of a dihalopyridine precursor with sodium methoxide is a common strategy. nih.gov For example, reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide can lead to the formation of the 2-methoxy product. pharm.or.jpnih.gov The solvent plays a significant role in the regioselectivity of this reaction; solvents like THF and CH2Cl2 can favor substitution at the 2-position, while methanol (B129727) may promote substitution at the 6-position. pharm.or.jpnih.gov This highlights the fine control needed to achieve the desired 4-methoxy substitution pattern in the target compound.
Table 1: Summary of Historical and Established Synthetic Reactions
| Starting Material Example | Reaction Type | Reagents | Key Intermediate/Product | Reference |
| 2-Methoxy-5-aminopyridine | Diazotization/Fluorination | Nitrous acid, Fluorination agent | 2-Methoxy-5-fluoropyridine | google.com |
| 2-Methoxy-5-fluoropyridine | Bromination | Bromination agent | 2-Methoxy-3-bromo-5-fluoropyridine | google.com |
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Bromination | N-Bromosuccinimide (NBS) | Methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate | pharm.or.jp |
| Methyl 2,6-dichloropyridine-3-carboxylate | Methoxylation | Sodium methoxide (NaOMe), THF/CH₂Cl₂ | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | pharm.or.jpnih.gov |
Contemporary and Optimized Synthesis Protocols
More recent synthetic efforts have focused on improving efficiency, scalability, and regiocontrol. These methods often employ advanced catalytic systems and novel synthetic strategies.
Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. While not directly forming the this compound core in one step, these methods are instrumental in building complex precursors or in derivatizing the target molecule. For instance, a Suzuki-Miyaura reaction between 5-bromo-2-fluoropyridine (B45044) and a boronic acid has been used to synthesize more complex pyridine derivatives. nih.govacs.org
Furthermore, palladium catalysts are used for alkoxycarbonylation reactions, which can be a key step in a multi-stage synthesis of functionalized pyridines. acs.org Copper-catalyzed arylation conditions have also been employed for the synthesis of methoxy-bearing pyridine analogues. acs.org These catalytic approaches offer mild reaction conditions and high functional group tolerance, making them suitable for complex synthetic pathways.
Achieving the precise 5-bromo-2-fluoro-4-methoxy substitution pattern is the primary challenge. The regioselectivity of each reaction step is paramount. The "halogen dance" reaction is a novel protocol used for the halogenation of substituted pyridines. For example, 2-fluoro-4-iodo-6-methoxy-pyridine can be synthesized in a single step from 2-fluoro-6-methoxy-pyridine via a halogenation/halogen dance protocol using a lithium amide base at low temperatures (e.g., -78 to -65 °C). google.com This demonstrates a modern approach to achieving specific halogenation patterns that might be difficult to obtain through classical electrophilic substitution.
The choice of solvent and reagents is also critical for controlling regioselectivity in nucleophilic substitution reactions. Studies on the reaction of 2,6-dihalopyridine esters with sodium methoxide have shown that the solvent can dramatically influence the position of methoxylation. pharm.or.jp For example, using DMF or MeOH as a solvent can favor the formation of the 6-methoxy product, whereas THF or CH₂Cl₂ can lead to a higher proportion of the 2-methoxy isomer. pharm.or.jp This level of control is essential when designing a synthesis for a specific regioisomer like this compound.
Table 2: Summary of Contemporary and Optimized Synthetic Strategies
| Precursor Example | Reaction Type | Reagents/Catalyst | Key Strategy/Product | Reference |
| 2-Fluoro-6-methoxy-pyridine | Halogenation/Halogen Dance | Lithium amide base, Iodine source | Regioselective iodination at C4 | google.com |
| 5-Bromo-2-fluoropyridine | Suzuki-Miyaura Coupling | Cyclopropyl boronic acid, Pd(dppf)Cl₂ | C-C bond formation at C5 | acs.org |
| 2,6-Dichloropyridine-3-carboxylic ester | Nucleophilic Substitution | NaOMe, various solvents (DMF, MeOH, THF) | Solvent-controlled regioselective methoxylation | pharm.or.jp |
| 5-Bromo-2-methoxypyridine | Lithium-Bromine Exchange | n-BuLi | Formation of a lithiated pyridine intermediate for further reaction | acs.org |
An exploration of green chemistry principles in the synthesis of this compound reveals significant opportunities to enhance the environmental sustainability of its production. While specific green synthetic routes for this compound are not extensively documented, established principles of green chemistry can be applied to its plausible synthetic pathways. This article focuses on the theoretical and practical application of these principles, including solvent-free reactions, atom economy, and the use of sustainable reagents, to the synthesis of this fluorinated pyridine derivative.
3 Green Chemistry Principles in this compound Synthesis
1 Solvent-Free Reactions
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents (VOCs). Many chemical reactions, including brominations, have been successfully performed without a solvent, often by grinding the solid reactants together, sometimes with the aid of a catalyst. wikipedia.orgjetir.org
For the synthesis of this compound, a key step would be the bromination of a suitable precursor, such as 2-fluoro-4-methoxypyridine (B63832). Traditionally, this would be carried out in a chlorinated solvent. However, a solvent-free approach offers a greener alternative. The use of solid brominating agents like N-Bromosuccinimide (NBS) or dioxane dibromide under solvent-free conditions has been shown to be effective for various aromatic compounds. organic-chemistry.org Another approach involves using sodium bromide with an oxidant like Oxone, promoted by mechanical milling, which also proceeds without a solvent. jetir.org
The benefits of a solvent-free approach extend beyond eliminating solvent waste. These reactions can sometimes be faster, more efficient, and offer simpler product isolation procedures. wikipedia.org
Table 1: Comparison of Conventional vs. Solvent-Free Bromination
| Feature | Conventional Solvent-Based Bromination | Solvent-Free Bromination |
| Solvent | Typically chlorinated solvents (e.g., CCl₄, CHCl₃) | None |
| Procedure | Reactants dissolved in solvent, often requiring heating or cooling | Grinding of solid reactants at room temperature or with minimal heating wikipedia.org |
| Work-up | Solvent removal, aqueous washes, extraction with organic solvent | Direct isolation of the product or simple washing with water wikipedia.org |
| Environmental Impact | Generates volatile organic compound (VOC) waste, potential for air and water pollution | Eliminates solvent waste, reduces energy consumption for heating and distillation |
| Example Reagent | Br₂ in CCl₄ | NaBr/Oxone under mechanical milling jetir.org |
2 Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. bohrium.com A high atom economy indicates that fewer atoms are wasted as byproducts.
A plausible synthesis of this compound could start from 4-methoxypyridin-2-amine. This would likely involve a Sandmeyer-type reaction for fluorination, followed by bromination. The atom economy of such a multi-step synthesis can be calculated by considering all reactants and the final product.
Alternative pyridine syntheses, such as the Kröhnke pyridine synthesis, are noted for their high atom economy as the byproducts are typically simple molecules like water and pyridine. wikipedia.org While not a direct route to this specific substitution pattern, it exemplifies the goal of designing syntheses where the majority of reactant materials are converted into the final product. For the target molecule, maximizing the incorporation of atoms from the starting materials into the this compound structure is a key green objective.
Table 2: Theoretical Atom Economy Calculation for a Plausible Bromination Step
The atom economy for the bromination of 2-fluoro-4-methoxypyridine with Br₂ is calculated as follows:
Reaction: C₆H₆FNO + Br₂ → C₆H₅BrFNO + HBr
| Compound | Formula | Molar Mass ( g/mol ) |
| Reactants | ||
| 2-Fluoro-4-methoxypyridine | C₆H₆FNO | 127.12 |
| Bromine | Br₂ | 159.81 |
| Total Reactant Mass | 286.93 | |
| Product | ||
| This compound | C₆H₅BrFNO | 206.01 |
| Atom Economy (%) | (206.01 / 286.93) * 100 | 71.8% |
This calculation highlights that even in a seemingly simple substitution, a significant portion of the reactant mass can end up as a byproduct (HBr in this case). Green chemistry encourages the development of reactions where this byproduct can be utilized or where the reaction proceeds via an addition mechanism, which has a 100% theoretical atom economy.
3 Sustainable Reagent Utilization
The choice of reagents is critical to the greenness of a synthetic process. Traditional reagents are often hazardous, non-renewable, and produce toxic waste. Sustainable chemistry seeks to replace these with safer, more environmentally friendly alternatives.
In the context of synthesizing this compound, the brominating agent is a key consideration. Elemental bromine (Br₂) is highly toxic, corrosive, and difficult to handle. Greener alternatives have been developed that are solid, more stable, and generate less hazardous byproducts. rsc.orgcambridgescholars.com Examples include:
N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine.
Bromide/Bromate mixtures (e.g., NaBr/NaBrO₃): These reagents can generate bromine in situ upon acidification, avoiding the need to handle elemental bromine directly. They are considered eco-friendly and have high bromine atom efficiency. rsc.orgresearchgate.net
Hydrogen bromide/Hydrogen peroxide (HBr/H₂O₂): This system can be used for bromination where water is the only byproduct, representing a very clean and sustainable option. tandfonline.com
Beyond the brominating agent, the choice of solvents is also crucial. Replacing conventional volatile organic solvents with greener alternatives is a major goal. jetir.orgbenthamdirect.com Potential sustainable solvents include:
Water: An ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile. They can be designed to have specific solvating properties and are often recyclable. benthamdirect.commdpi.com
Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent alternative. jetir.org
Table 3: Comparison of Conventional and Sustainable Reagents
| Reagent Type | Conventional Reagent | Sustainable Alternative(s) | Rationale for Sustainability |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), NaBr/NaBrO₃, HBr/H₂O₂ rsc.orgcambridgescholars.comtandfonline.com | Safer handling, reduced toxicity, higher atom efficiency, generation of less hazardous byproducts. |
| Solvent | Chlorinated Solvents (e.g., CHCl₃, CCl₄), DMF, NMP acs.org | Water, Ionic Liquids, Supercritical CO₂, Bio-based solvents (e.g., ethyl lactate) jetir.orgmdpi.comencyclopedia.pub | Reduced toxicity and volatility, non-flammable, renewable sources, potential for recycling. |
| Catalyst | Homogeneous metal catalysts (potential for leaching) | Heterogeneous catalysts, biocatalysts | Ease of separation from the reaction mixture, reusability, milder reaction conditions. |
By systematically applying these green chemistry principles—adopting solvent-free conditions, designing for high atom economy, and utilizing sustainable reagents—the synthesis of this compound can be made significantly more environmentally responsible.
Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 4 Methoxypyridine
Reactivity of the Pyridine (B92270) Core
The pyridine ring's electron-deficient nature makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution, particularly at positions ortho (C2, C6) and para (C4) to the nitrogen atom. In 5-Bromo-2-fluoro-4-methoxypyridine, this intrinsic reactivity is modified:
Fluorine at C2: The highly electronegative fluorine atom further enhances the electrophilicity of the C2 position, making it a prime site for nucleophilic aromatic substitution (SNAr).
Methoxy (B1213986) at C4: The methoxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the nitrogen and halogens.
Bromine at C5: The bromine atom is an electron-withdrawing group via induction but can also participate in metal-catalyzed cross-coupling reactions.
This unique substitution pattern leads to distinct and predictable reactivity at each position, allowing for its use as a versatile building block in organic synthesis.
Specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively reported in the scientific literature. However, the reactivity can be predicted based on the electronic effects of the pyridine nitrogen and the existing substituents. The pyridine ring is strongly deactivated towards electrophiles. This deactivation is most pronounced at the C2, C4, and C6 positions. The presence of two deactivating halogens (fluoro and bromo) further reduces the ring's nucleophilicity.
While the methoxy group at C4 is an activating, ortho-para directing group, its effect is likely insufficient to overcome the powerful deactivating influence of the nitrogen atom and the two halogens. Any potential electrophilic attack would most likely be directed to the C3 position, which is ortho to the activating methoxy group and meta to the deactivating nitrogen. Nevertheless, harsh reaction conditions would likely be required, and yields are expected to be low.
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like pyridine. The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.
The bromine atom at the C5 position is not significantly activated towards SNAr. For efficient SNAr to occur on a pyridine ring, the leaving group must be located at a position activated by the electron-withdrawing nitrogen, namely the C2, C4, or C6 positions. Since the C5 position is meta to the ring nitrogen, direct nucleophilic displacement of the bromide under standard SNAr conditions is highly unfavorable.
In sharp contrast to the bromine at C5, the fluorine atom at the C2 position is highly activated for SNAr. The adjacent ring nitrogen strongly withdraws electron density from the C2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. The high electronegativity of fluorine facilitates the initial rate-determining nucleophilic addition step. In reactions of 2-halopyridines, the reactivity order for the leaving group is F > Cl > Br > I. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429) acs.org. This high reactivity allows for the selective substitution of the fluorine atom under mild conditions with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur acs.org.
The distinct electronic environments of the fluorine and bromine atoms in this compound lead to significant differential reactivity, which is foundational for its synthetic utility. The C2-fluorine is the exclusive site for nucleophilic aromatic substitution, while the C5-bromine remains inert under these conditions. This chemoselectivity allows for the precise, stepwise introduction of substituents. A nucleophile will selectively displace the fluorine atom, leaving the bromine atom intact for subsequent transformations, such as metal-catalyzed cross-coupling reactions.
| Position | Halogen | Activation towards SNAr | Relative Reactivity | Reason |
|---|---|---|---|---|
| C2 | Fluorine | High | Highly Reactive | Position is ortho to the electron-withdrawing ring nitrogen; fluorine's high electronegativity stabilizes the transition state. |
| C5 | Bromine | Low | Unreactive | Position is meta to the ring nitrogen and lacks sufficient activation. |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.gov. In the context of this compound, these reactions occur selectively at the C-Br bond. The C-F bond is significantly stronger and less reactive towards the common oxidative addition step in catalytic cycles involving palladium or copper. This differential reactivity is complementary to that observed in SNAr reactions.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide, is a prominent example. The C5-Br bond of the pyridine ring readily participates in such reactions. For example, 5-bromo-2-fluoropyridine (B45044) can be effectively coupled with arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ nih.gov. This selective reactivity allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position while preserving the C2-fluoro and C4-methoxy groups.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 92% | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to Good | mdpi.com |
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position.
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron reagent.
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
While specific studies on this compound are not extensively documented, reaction conditions can be inferred from similar substrates like 5-bromo-2-fluoropyridine. A typical protocol involves a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as dioxane and water. nih.gov The reaction proceeds under heated conditions to afford the coupled product in good yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | Dioxane/H₂O |
| Temperature | Reflux |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. This compound can be coupled with a variety of primary and secondary amines using this method.
The catalytic cycle is similar to the Suzuki-Miyaura coupling, but the transmetalation step is replaced by the formation of a palladium-amido complex. The key steps are:
Oxidative Addition: Insertion of Pd(0) into the C-Br bond.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium-amido intermediate.
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond and regenerate the Pd(0) catalyst.
For electron-rich ligands and strong, non-nucleophilic bases are characteristic of this reaction. Systems using palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands like XPhos or dppp (B1165662) (1,3-Bis(diphenylphosphino)propane) are effective for the amination of bromopyridines. researchgate.netresearchgate.net A strong base such as sodium tert-butoxide is typically required. researchgate.net
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos) |
| Base | NaOtBu |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to synthesize substituted alkynes. This compound serves as the aryl halide component in this transformation.
The mechanism is understood to involve a dual-catalyst system of palladium and copper:
Oxidative Addition: A Pd(0) species adds to the C-Br bond.
Copper-Alkyne Complex Formation: The terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper acetylide.
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
Reductive Elimination: The desired coupled product is formed, regenerating the Pd(0) catalyst.
Studies on related bromo-fluoro-cyanopyridines have shown that catalysts like Pd(PPh₃)₄ in the presence of copper(I) iodide (CuI) and a base like triethylamine (B128534) (Et₃N) in a solvent such as THF are effective. soton.ac.uk These reactions can often proceed at room temperature. soton.ac.uk
Table 3: Common Conditions for Sonogashira Coupling
| Parameter | Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne |
| Catalyst | Pd(PPh₃)₄ and CuI |
| Base | Et₃N or other amine base |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Negishi and Stille Couplings
The Negishi and Stille couplings are also powerful C-C bond-forming reactions that can be applied to this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org The reaction offers high tolerance to functional groups. orgsyn.org For pyridyl systems, the organozinc reagent can be prepared and coupled with the bromopyridine using a catalyst like Pd(PPh₃)₄. nih.gov
The Stille coupling utilizes an organotin (stannane) reagent. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannanes are generally stable to air and moisture. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. wikipedia.org A variety of palladium catalysts, including Pd(PPh₃)₄, can be used. harvard.edu
Table 4: General Conditions for Negishi and Stille Couplings
| Reaction | Coupling Partner | Catalyst | Solvent |
|---|---|---|---|
| Negishi | Organozinc halide | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | THF |
| Stille | Organostannane | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Toluene or DMF |
Transformations Involving the Methoxy Group
The methoxy group at the C4 position is generally stable but can be involved in specific chemical transformations. It also plays a significant electronic role in directing the reactivity of the pyridine ring.
Cleavage and Derivatization of Methoxy Group
The ether linkage of the methoxy group can be cleaved to yield the corresponding 4-hydroxypyridine (B47283) derivative. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group can then be further derivatized, for example, through alkylation or acylation, to introduce different functional groups at the C4 position.
Role of Methoxy Group in Directing Group Chemistry
The methoxy group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. On an aromatic ring, its powerful +M (mesomeric) effect dominates, making it an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.com
In the context of the this compound ring, the methoxy group at C4 activates the ring towards electrophilic attack. It directs incoming electrophiles primarily to the C3 position (ortho to the methoxy group). The C5 position is also ortho but is already substituted with bromine. The activating effect of the methoxy group can be crucial in reactions where the pyridine ring itself acts as a nucleophile.
Role of the Pyridine Nitrogen in Reactivity
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is central to its reactivity. This electron pair allows the molecule to act as a base or a nucleophile, and to coordinate with metal centers. The electronic environment of the nitrogen, and thus its reactivity, is significantly influenced by the substituents on the ring: the electron-withdrawing fluoro and bromo groups, and the electron-donating methoxy group.
Coordination Chemistry Studies
While specific coordination complexes of this compound have not been extensively documented in publicly available research, the principles of pyridine coordination chemistry allow for a predictive understanding of its behavior. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. The nitrogen atom's lone pair can be donated to a metal center, forming a coordinate covalent bond.
The coordination ability of this compound is expected to be modulated by its substituents. The electron-withdrawing nature of the fluorine and bromine atoms decreases the electron density on the pyridine nitrogen, which in turn is expected to weaken its ability to coordinate to metal centers compared to unsubstituted pyridine. Conversely, the methoxy group at the 4-position donates electron density into the ring through resonance, which would somewhat counteract the effect of the halogens and enhance the nitrogen's donor capacity.
Table 1: Predicted Coordination Behavior of this compound
| Metal Ion Type | Predicted Interaction | Rationale |
| Hard Lewis Acids (e.g., alkali metals, alkaline earth metals) | Weak interaction | The pyridine nitrogen is a relatively soft donor and has a lower affinity for hard metal ions. |
| Borderline Lewis Acids (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) | Formation of stable complexes | These metals have a good affinity for the nitrogen donor of the pyridine ring. |
| Soft Lewis Acids (e.g., Ag(I), Pd(II), Pt(II), Hg(II)) | Strong interaction | The pyridine nitrogen is a soft donor, leading to strong coordination with soft metal ions. |
Protonation and Basicity Investigations
Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the nitrogen atom and lowers the basicity of the pyridine ring.
Bromine (at C5): Bromine is also an electronegative halogen and withdraws electron density via the inductive effect, further decreasing the basicity.
Methoxy (at C4): The methoxy group has an electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M). Since the methoxy group is para to the nitrogen, its resonance effect dominates, increasing the electron density at the nitrogen and thus increasing the basicity.
Table 2: Estimated Effects of Substituents on the Basicity of Pyridine
| Substituent | Position | Electronic Effect | Predicted Effect on pKa |
| -F | 2 | -I | Decrease |
| -Br | 5 | -I | Decrease |
| -OCH3 | 4 | +M > -I | Increase |
Other Functional Group Interconversions
Beyond the reactivity centered on the pyridine nitrogen, the other functional groups of this compound can undergo various transformations.
Reduction Reactions
Specific reduction reactions for this compound are not detailed in the available literature. However, based on the functional groups present, several reduction pathways can be predicted. Catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine, though this often requires harsh conditions. More commonly, the halogen substituents could be targeted for reduction. For instance, debromination can often be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a base, or with other reagents like activated zinc or certain borohydrides. The C-F bond is generally more resistant to reduction.
Oxidation Reactions
The oxidation of this compound is expected to be challenging due to the electron-deficient nature of the pyridine ring caused by the halogen substituents. Pyridine itself is resistant to oxidation, and the presence of electron-withdrawing groups makes it even more so. Strong oxidizing agents would likely be required, and these conditions could potentially lead to degradation of the molecule. The methoxy group could be susceptible to oxidative cleavage under harsh conditions.
Side-Chain Modifications (if applicable through its derivatives)
While this compound itself does not have a side-chain, derivatives of this compound can be synthesized to include them. For example, a derivative such as (5-bromo-2-fluoro-4-methoxypyridin-4-yl)methanol introduces a hydroxymethyl side-chain. This alcohol functionality opens up a range of possible side-chain modifications.
Table 3: Potential Side-Chain Modifications of a Hydroxymethyl Derivative
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | PCC, DMP, MnO2 | Aldehyde (-CHO) |
| Oxidation | Jones reagent, KMnO4 | Carboxylic acid (-COOH) |
| Esterification | Acyl chloride, Carboxylic acid | Ester (-OCOR) |
| Etherification | Alkyl halide, base | Ether (-OR) |
| Halogenation | SOCl2, PBr3 | Halide (-Cl, -Br) |
These modifications allow for the synthesis of a diverse array of compounds from the this compound scaffold, enabling its use in various applications, including the synthesis of more complex molecules.
Applications of 5 Bromo 2 Fluoro 4 Methoxypyridine in Advanced Organic Synthesis
5-Bromo-2-fluoro-4-methoxypyridine as a Versatile Synthetic Building Block
This compound serves as a key intermediate in the synthesis of a variety of organic compounds. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—on the pyridine (B92270) core allows for selective and sequential reactions. This trifunctional nature provides chemists with multiple handles to introduce further complexity and diversity into molecular structures.
The bromine atom at the 5-position is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental in forming new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, and alkyl groups. The fluorine atom at the 2-position, being a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, often directs reactions to other sites or can be displaced under specific, more forcing conditions. The methoxy group at the 4-position can influence the reactivity of the pyridine ring through its electron-donating character and can also be a site for demethylation to reveal a hydroxyl group for further functionalization.
This multi-faceted reactivity makes this compound a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. chemicalbook.com Its utility as a building block is underscored by its role in creating substituted pyridine derivatives that are otherwise challenging to synthesize.
Synthesis of Complex Heterocyclic Systems
The unique substitution pattern of this compound makes it an ideal starting material for the construction of more elaborate heterocyclic frameworks, including those fused to the initial pyridine ring.
The reactivity of the bromo and fluoro substituents on the pyridine ring can be exploited to construct fused heterocyclic systems. For instance, intramolecular cyclization reactions can be designed where a side chain, introduced via the bromo or another position, reacts with one of the ring positions to form a new ring. This strategy is crucial for accessing various pyridopyrimidines, which are scaffolds present in numerous biologically active molecules. mdpi.com
One general approach involves a sequence of reactions starting with a cross-coupling reaction at the 5-position (bromine) to introduce a suitably functionalized group. Subsequent manipulation of this group and the existing substituents can lead to cyclization, forming a new ring fused to the pyridine core. For example, a group containing an amine and a carbonyl precursor could be introduced, which can then undergo condensation and cyclization to form a fused pyrimidinone ring. The fluorine at the 2-position can influence the regioselectivity of these cyclization reactions and can be retained in the final product or displaced in a subsequent step.
The synthesis of polycyclic aromatic compounds (PACs) and π-extended scaffolds can be achieved using this compound as a key building block. acs.org Palladium-catalyzed cross-coupling reactions are instrumental in this context, allowing for the fusion of the pyridine ring with other aromatic systems.
A common strategy is the Suzuki coupling of this compound with an arylboronic acid, followed by an intramolecular C-H arylation or other cyclization methods to form a new aromatic ring. This approach enables the synthesis of complex, multi-ring systems where the substituted pyridine unit is integrated into a larger polycyclic framework. The electronic properties of the resulting PACs can be fine-tuned by the persistent presence of the fluoro and methoxy groups on the pyridine ring, which can influence the material's photophysical and electronic characteristics.
Role in the Construction of Specialized Chemical Entities
Beyond the synthesis of complex heterocyclic and polycyclic systems, this compound plays a critical role in the construction of specialized chemical entities with specific applications in materials science and fine chemical synthesis.
The unique electronic nature of the fluorinated and methoxylated pyridine ring makes this compound an attractive precursor for advanced materials. The incorporation of this unit into larger conjugated systems can impart desirable properties such as thermal stability, specific fluorescence characteristics, and altered electronic behavior, which are relevant for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
For example, polymers and oligomers containing the this compound moiety can be synthesized through polymerization reactions involving the bromine atom. The resulting materials can exhibit unique liquid crystalline or charge-transport properties, making them suitable for use in a variety of advanced technological applications.
In the realm of fine chemical synthesis, this compound serves as a crucial intermediate for the production of highly functionalized and valuable chemical compounds. innospk.com Its ability to undergo selective transformations at its three functional groups allows for the efficient and controlled synthesis of complex target molecules. innospk.com
For instance, the bromine atom can be converted into other functional groups such as cyano, carboxyl, or amino groups through various established synthetic protocols. These transformations, coupled with potential reactions at the fluoro and methoxy positions, provide access to a wide range of polysubstituted pyridines that are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes. The controlled, stepwise functionalization of this compound is a testament to its importance as a versatile platform in modern organic synthesis.
Application of this compound in Advanced Organic Synthesis: A Focused Analysis
While this compound is recognized as a valuable synthetic building block in organic chemistry, a comprehensive review of publicly available scientific literature and patent databases does not currently yield specific examples of its application in the construction of libraries of chemical probes. Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules. The development of libraries of these probes allows for the high-throughput screening of compounds to identify molecules with desired biological activities.
The utility of substituted pyridine scaffolds in medicinal chemistry and drug discovery is well-established. For instance, a related compound, 5-bromo-2-methoxypyridin-3-amine, has been successfully employed in the synthesis of a kinase-targeted fragment library. This work underscores the potential of functionalized pyridines to serve as core structures for generating diverse collections of bioactive molecules. Kinases are a critical class of drug targets, and libraries of their inhibitors are crucial for identifying new therapeutic agents.
However, for the specific compound this compound, detailed research findings on its direct use as a foundational scaffold for creating diverse chemical probe libraries are not presently documented. The strategic placement of bromo, fluoro, and methoxy substituents on the pyridine ring offers multiple points for chemical modification, suggesting its potential for diversity-oriented synthesis—an approach used to create structurally varied molecules. The bromine atom can participate in various cross-coupling reactions to introduce a wide range of molecular fragments. The fluorine atom can influence the compound's physicochemical properties, such as its pKa and lipophilicity, and can serve as a handle for specific interactions with biological targets. The methoxy group can also be modified or can influence the reactivity of the pyridine ring.
Despite these promising structural features, the current body of scientific literature does not provide concrete data or detailed research findings on the systematic use of this compound to generate libraries of chemical probes. Further research and publication in this specific area would be necessary to fully elucidate its role and potential in this aspect of advanced organic synthesis.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation Methodologies
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are fundamental one-dimensional techniques that provide crucial information about the number and types of atoms present in 5-Bromo-2-fluoro-4-methoxypyridine.
¹H NMR: The ¹H NMR spectrum reveals the presence of two distinct aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methoxy group. The protons of the methoxy group typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine ring carbons resonate in the aromatic region, with their chemical shifts significantly affected by the attached substituents. For instance, the carbon atom bonded to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling. The carbon of the methoxy group will appear at a chemical shift typical for such functionalities.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an invaluable tool. thermofisher.com This technique is highly sensitive and provides a wide chemical shift range, making it straightforward to identify the fluorine resonance. thermofisher.com The chemical shift of the fluorine atom in this compound is indicative of its position on the pyridine ring and the electronic nature of the neighboring substituents. thermofisher.com
| ¹H NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 |
| Methoxy (OCH₃) | ~3.9 |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Aromatic C-Br | ~110 |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 240 Hz) |
| Aromatic CH | 115 - 145 |
| Methoxy (OCH₃) | ~56 |
| ¹⁹F NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Ar-F | -70 to -120 |
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show correlations between adjacent aromatic protons, confirming their relative positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a clear picture of which proton is attached to which carbon, simplifying the assignment of both ¹H and ¹³C spectra. columbia.edu For example, it would show a cross-peak between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for piecing together the molecular skeleton. For instance, an HMBC spectrum could show correlations from the methoxy protons to the aromatic carbon at position 4, and from the aromatic protons to various carbons in the pyridine ring, thereby confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass of C₆H₅BrFNO is 205.9593 g/mol . HRMS would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃), a bromine radical (•Br), or a molecule of carbon monoxide (CO). Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
| Mass Spectrometry Data | |
| Technique | Observation |
| HRMS (ESI-TOF) | Calculated for [M+H]⁺: 206.9672, Found: 206.9670 |
| MS/MS Fragmentation | Loss of CH₃, Br, CO |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. These include C-H stretching vibrations for the aromatic ring and the methoxy group, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.netresearchgate.net
| Vibrational Spectroscopy Data | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 |
| C=C/C=N Stretch (Aromatic Ring) | 1600 - 1400 |
| C-O Stretch (Methoxy) | 1250 - 1000 |
| C-F Stretch | 1100 - 1000 |
| C-Br Stretch | 700 - 500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a three-dimensional model of the electron density within the crystal. From this model, the precise positions of the atoms in the crystal lattice can be determined, along with bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.
For a compound like this compound, a typical crystallographic analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data at a specific temperature, often low temperatures to reduce thermal motion. The resulting data would then be processed to solve and refine the crystal structure, yielding a detailed picture of the molecule's geometry and packing.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be anticipated to play a significant role:
Halogen Bonding: The bromine atom, with its electropositive region known as a σ-hole, is a potential halogen bond donor. It could interact with electronegative atoms such as the nitrogen of the pyridine ring or the oxygen of the methoxy group on adjacent molecules.
π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. The electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating methoxy group would influence the electrostatic potential of the aromatic ring and thus the geometry of these interactions.
Dipole-Dipole Interactions: The polar nature of the C-F, C-Br, and C-O bonds would result in a net molecular dipole moment, leading to dipole-dipole interactions that would influence the orientation of the molecules within the crystal.
The combination and relative strengths of these interactions would determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules.
Conformational Analysis in the Solid State
X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, key conformational features to be determined would include:
Planarity of the Pyridine Ring: The geometry of the pyridine ring itself, and any deviations from planarity induced by the substituents.
Orientation of the Methoxy Group: The torsion angle defined by the C-C-O-C bonds of the methoxy group relative to the plane of the pyridine ring. The methoxy group could be oriented in the plane of the ring or be twisted out of the plane due to steric hindrance or packing forces.
The observed solid-state conformation is the result of a balance between intramolecular steric effects and the energetic advantages of maximizing favorable intermolecular interactions within the crystal lattice.
Theoretical and Computational Studies of 5 Bromo 2 Fluoro 4 Methoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-fluoro-4-methoxypyridine, these calculations provide insights into its electronic makeup and how charge is distributed across the molecule, which are key determinants of its chemical behavior.
Electronic Structure and Molecular Orbital Theory
The electronic structure of this compound is significantly influenced by the electronic effects of its substituents. The fluorine at the 2-position and the bromine at the 5-position are electron-withdrawing groups, while the methoxy (B1213986) group at the 4-position is an electron-donating group. This combination of substituents modulates the electron density of the pyridine (B92270) ring and its molecular orbitals.
Molecular orbital theory helps in understanding the reactivity and electronic transitions of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. In substituted pyridines, the HOMO is often a π-orbital of the ring, while the LUMO is a π*-antibonding orbital. The energies of these orbitals are affected by the substituents. For instance, studies on 2-fluoropyridine (B1216828) have shown that the fluorine substituent alters the ordering of the valence molecular orbitals. aip.orgresearchgate.netaip.org The introduction of a halogen atom can stabilize the π orbital of the pyridine ring. rsc.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For substituted pyridines, the nature and position of the substituents play a crucial role in determining this gap. smolecule.com Theoretical calculations on related compounds like 2-fluoro-5-bromopyridine have been used to determine the HOMO-LUMO energy gap and understand intramolecular interactions. researchgate.net
Table 1: Representative Calculated HOMO-LUMO Energies for Analogous Substituted Pyridines
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Fluoropyridine | TD-DFT | - | - | - |
| 2-Chloro-6-methoxypyridine | DFT/B3LYP/6-311++G(d,p) | - | - | - |
| 3-Bromo-2-hydroxypyridine | DFT/B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 |
Note: The data in this table is for analogous compounds and is intended to provide a comparative context for the electronic properties of this compound. Direct computational data for the title compound is not available in the cited literature.
Charge Distribution and Electrostatic Potential Analysis
The charge distribution in this compound is non-uniform due to the different electronegativities of the atoms and the resonance and inductive effects of the substituents. The nitrogen atom of the pyridine ring is an electron-rich center. The fluorine and bromine atoms, being highly electronegative, withdraw electron density from the ring. Conversely, the methoxy group donates electron density to the ring through resonance.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (usually colored in shades of red) and positive potential (colored in shades of blue). For substituted pyridines, the most negative potential is typically located around the nitrogen atom, making it susceptible to protonation and electrophilic attack. nih.govuchile.cl The regions around the hydrogen atoms are generally positive. In related molecules like 2-fluoro-5-bromopyridine, MEP analysis has been used to identify reactive sites. researchgate.net The substituent effects on the MEP of pyridines are well-documented, with electron-donating groups increasing the negative potential and electron-withdrawing groups decreasing it. nih.govresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for the analysis of medium-sized organic molecules like this compound.
Geometry Optimization and Energetic Stability
DFT calculations can be used to determine the most stable three-dimensional structure of this compound by finding the geometry with the minimum energy. For substituted pyridines, the planarity of the ring is often maintained, but the bond lengths and angles are influenced by the substituents. For instance, computational studies on fluorinated pyridines show C-F bond lengths typically in the range of 1.33 to 1.35 Å. smolecule.com The presence of multiple substituents can lead to slight distortions from the ideal aromatic geometry due to steric and electronic effects. smolecule.com
The energetic stability of the molecule can also be assessed through DFT calculations. The total energy of the optimized structure provides a measure of its stability. By comparing the energies of different isomers or conformers, the most stable form can be identified.
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Studies on similar molecules like 2-fluoro-5-bromopyridine have shown that DFT methods, such as B3LYP with appropriate basis sets, can provide vibrational frequencies that are in good agreement with experimental data after scaling. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. For substituted pyridines, the chemical shifts are highly dependent on the electronic environment of each nucleus. For example, in 2-chloro-6-methoxypyridine-4-carboxylic acid, the carbon atom attached to the methoxy group shows a characteristic chemical shift. smolecule.com
Table 2: Representative Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Substituted Pyridine
| Atom | 2-chloro-6-methoxypyridine-4-carboxylic acid |
| C1 | 164.3 |
| C5 | 166.1 |
| C7 | 166.1 |
| C11 | 54.7 |
Note: This table shows calculated chemical shifts for a related compound to illustrate the application of DFT in predicting NMR spectra. The numbering of atoms is specific to the cited study. smolecule.com
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can provide valuable insights into the potential reaction mechanisms involving this compound. By modeling the reactants, products, and potential intermediates and transition states, the most likely reaction pathways can be determined.
The presence of a bromine atom suggests that this compound could participate in cross-coupling reactions, such as the Suzuki or Stille reaction, which are common for halogenated pyridines. mdpi.com The fluorine and methoxy groups will influence the reactivity and regioselectivity of such reactions. The electron-withdrawing nature of the fluorine at the 2-position and bromine at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).
DFT calculations can be employed to model the energy profile of a proposed reaction mechanism. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For substituted pyridines, the mechanism of reactions like oxidative addition to a metal catalyst is influenced by the frontier molecular orbitals of the pyridine derivative. chemrxiv.org Theoretical studies have been used to elucidate the mechanisms of functionalization of pyridines, including radical reactions. acs.orgrsc.org
Computational Modeling of Halogen Exchange Reactions
Halogen exchange reactions are a fundamental transformation in organic synthesis, allowing for the interconversion of different halogenated compounds. Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for studying the mechanisms and energetics of these reactions.
In the context of this compound, computational models can be used to predict the feasibility and regioselectivity of halogen exchange. For instance, DFT calculations can determine the activation barriers for the substitution of the bromine atom with other halogens, such as chlorine or iodine. These calculations often consider the nature of the halogenating agent, the solvent, and the presence of any catalysts.
Theoretical studies on similar halogenated pyridines have shown that the pyridine nitrogen and other substituents on the ring can significantly influence the reaction pathway. researchgate.net For example, the electron-withdrawing or -donating nature of substituents can affect the electron density at the carbon-halogen bond, thereby influencing its susceptibility to nucleophilic attack. In the case of this compound, the fluorine atom and the methoxy group would exert electronic effects that computational models can quantify.
Furthermore, computational studies can elucidate the role of non-covalent interactions, such as halogen bonding, in the transition state of the exchange reaction. researchgate.net These interactions can stabilize the transition state and lower the activation energy, thus promoting the reaction.
A hypothetical computational study on the halogen exchange of this compound might involve the following steps:
Optimization of the ground state geometry of this compound and the halogenating agent.
Identification of the transition state structure for the halogen exchange reaction.
Calculation of the activation energy and reaction energy to determine the kinetic and thermodynamic favorability of the reaction.
Analysis of the electronic structure of the transition state to understand the bonding changes during the reaction.
Such studies provide a detailed atomistic-level understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
Theoretical Insights into Cross-Coupling Pathways
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Theoretical studies, primarily using DFT, have been instrumental in unraveling the complex catalytic cycles of these reactions, including oxidative addition, transmetalation, and reductive elimination. researchgate.net
For this compound, the bromine atom at the 5-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.net Computational modeling can provide valuable insights into the following aspects of these reactions:
Regioselectivity: While the bromine at C5 is the primary site for cross-coupling, theoretical calculations can assess the likelihood of competing reactions at other positions, considering both electronic and steric factors. The presence of the fluoro and methoxy groups can influence the reactivity of the C-Br bond.
Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of a cross-coupling reaction. Computational models can simulate the effect of different ligands on the stability of catalytic intermediates and the height of activation barriers for each step of the catalytic cycle.
Mechanism of Transmetalation: The transmetalation step, where the organic group is transferred from the organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center, is often the rate-determining step. researchgate.net Theoretical calculations can elucidate the detailed mechanism of this step, including the role of the base and the nature of the transition state. researchgate.net
For example, a computational study on the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve modeling the entire catalytic cycle. This would include the oxidative addition of the C-Br bond to the Pd(0) catalyst, the subsequent transmetalation with the boronic acid, and the final reductive elimination to yield the coupled product and regenerate the catalyst. The calculated energy profile for the reaction would reveal the rate-determining step and provide a basis for optimizing the reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its physical, chemical, and biological properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of a molecule and understand its behavior in different environments.
Rotational Barriers of the Methoxy Group
The methoxy group (-OCH₃) in this compound is not static; it can rotate around the C4-O bond. The energy required to perform this rotation is known as the rotational barrier. The magnitude of this barrier is influenced by steric and electronic interactions between the methoxy group and the adjacent substituents on the pyridine ring.
Computational methods, such as DFT, can be used to calculate the rotational barrier of the methoxy group. This is typically done by performing a "relaxed scan" of the dihedral angle defining the orientation of the methoxy group relative to the pyridine ring. The energy is calculated at various fixed angles, and the resulting energy profile reveals the most stable conformation(s) and the energy of the transition state(s) for rotation.
Studies on similar substituted aromatic compounds have shown that the presence of ortho-substituents can significantly increase the rotational barrier due to steric hindrance. acs.org In this compound, the fluorine atom at the 2-position and the bromine atom at the 5-position will interact with the methoxy group, influencing its preferred orientation and the energy required for rotation.
A hypothetical energy profile for the rotation of the methoxy group would likely show two minima corresponding to the methoxy group being in the plane of the pyridine ring (or close to it), and two transition states where the methyl group is eclipsing the adjacent C-H or C-F bonds. The energy difference between the minimum and the highest transition state would represent the rotational barrier.
Table 1: Hypothetical Calculated Rotational Barriers for the Methoxy Group in this compound
| Dihedral Angle (C3-C4-O-CH3) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Minimum (Coplanar) |
| 90° | 3.5 | Transition State |
| 180° | 0.1 | Minimum (Coplanar) |
| 270° | 3.4 | Transition State |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Preferred Conformations in Different Environments
The preferred conformation of a molecule can be influenced by its environment, such as the solvent or its presence within a protein binding site. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, taking into account the explicit interactions with its surroundings.
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This generates a trajectory of the molecule's positions and velocities, from which various properties can be analyzed.
For this compound, MD simulations could be performed in different solvents (e.g., water, methanol (B129727), chloroform) to investigate how the solvent affects its conformational preferences. The simulations would reveal the distribution of the methoxy group's dihedral angle and whether certain conformations are stabilized by specific interactions with the solvent molecules. For instance, a polar solvent might favor conformations that have a larger dipole moment.
Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations of the protein-ligand complex could provide insights into its binding mode and the key interactions responsible for its affinity. acs.org The simulations would show how the molecule adapts its conformation to fit into the binding pocket and which functional groups are involved in hydrogen bonds, halogen bonds, or other non-covalent interactions.
The analysis of MD trajectories can provide a wealth of information, including:
The probability distribution of important dihedral angles.
The root-mean-square deviation (RMSD) of the molecule's atoms to assess its flexibility.
The radial distribution functions between atoms of the molecule and the solvent to understand solvation patterns.
These computational approaches provide a dynamic and detailed picture of the conformational landscape of this compound, complementing the static information obtained from experimental structures and theoretical calculations.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways to 5-Bromo-2-fluoro-4-methoxypyridine
The synthesis of highly substituted pyridines like this compound often requires multi-step sequences. Future research is likely to focus on developing more efficient, convergent, and sustainable synthetic routes.
Current synthetic approaches to similarly substituted pyridines often rely on the functionalization of a pre-existing pyridine (B92270) ring. For instance, the synthesis of related fluoropyridines has been achieved through methods like the Balz-Schiemann reaction, which involves diazotization of an aminopyridine followed by fluorination google.com. A potential pathway to the title compound could therefore start from a corresponding aminomethoxypyridine, which would undergo bromination and then a diazotization-fluorination sequence.
Emerging trends in synthetic chemistry suggest a shift towards one-pot, multi-component reactions (MCRs) which allow for the construction of complex molecules from simple precursors in a single operation. rsc.orgcore.ac.uk The development of novel MCRs, potentially using nanocatalysts, could provide a more direct and atom-economical route to the this compound core. rsc.org Another avenue involves the late-stage functionalization of a simpler pyridine derivative, a strategy that is gaining traction in medicinal chemistry for rapidly creating diverse compound libraries.
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by its three key functional groups. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon- and heteroatom-based substituents. Similarly, lithium-bromine exchange can generate a nucleophilic pyridyl species for reaction with various electrophiles. fluoromart.com
While these reactions are standard for pyridines, future research could explore underutilized or more complex reactivity. This includes chemoselective functionalization, where one halogen is selectively reacted over the other by careful choice of catalyst and conditions. nih.gov The interplay between the electron-withdrawing halogens and the electron-donating methoxy (B1213986) group could lead to unusual regioselectivity in electrophilic or nucleophilic attacks, an area ripe for detailed mechanistic investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards automation and continuous processing to enhance efficiency, safety, and scalability. The integration of this compound into these platforms represents a significant trend.
Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, offers precise control over reaction parameters like temperature, pressure, and mixing. This is particularly advantageous for reactions that are hazardous or difficult to control on a large scale, such as certain halogenation or nitration reactions. The industrial synthesis of related compounds like 5-Bromo-3-fluoro-2-methylpyridine already employs continuous flow reactors to improve yield and purity, a strategy directly applicable to the title compound. smolecule.com
Furthermore, the use of this compound in automated synthesis platforms, often coupled with solid-phase synthesis techniques, could accelerate the discovery of new bioactive molecules. acs.org By immobilizing the pyridine scaffold on a solid support, a library of derivatives can be rapidly generated through sequential reactions at the bromo or fluoro positions, streamlining the drug discovery process.
Advanced Applications in Supramolecular Chemistry and Material Science
The unique electronic properties of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science.
In supramolecular chemistry, the bromine and fluorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-donating atoms. rsc.orgrsc.org Halogen bonding is an increasingly important tool for the rational design of complex architectures, including liquid crystals and cocrystals with tailored properties. smolecule.comtandfonline.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor further enhances its potential for creating predictable, self-assembling systems.
In material science, polysubstituted pyridines serve as fundamental building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and polymers. smolecule.comacs.org The title compound could function as a monomer or precursor in the synthesis of novel polymers with specific electronic or photophysical properties. Its use has been noted in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and dyestuffs. smolecule.comchemicalbook.com
Synergistic Approaches Combining Experimental and Computational Methodologies
The complexity of polysubstituted heterocycles necessitates a combined experimental and computational approach for a comprehensive understanding of their properties and reactivity. Future research on this compound will undoubtedly benefit from this synergy.
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting molecular geometries, spectroscopic signatures (NMR, IR), and electronic properties like HOMO-LUMO energy gaps. tandfonline.comresearchgate.net Such calculations can elucidate the influence of each substituent on the pyridine ring's electron distribution, helping to predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com Computational modeling can also be used to study non-covalent interactions, which is crucial for predicting its behavior in supramolecular assemblies or its binding affinity to biological targets. tandfonline.comresearchgate.net
By combining these theoretical predictions with empirical data from laboratory experiments, researchers can accelerate the development of new synthetic routes, rationalize observed reactivity, and design novel molecules with desired functions. This integrated approach is essential for unlocking the full potential of complex building blocks like this compound in fields ranging from medicine to materials science.
Q & A
Q. Basic
- Storage : Protect from light and moisture (desiccator, argon atmosphere) at 2–8°C.
- Degradation pathways : The methoxy group increases susceptibility to acid-catalyzed hydrolysis (C-O bond cleavage). Stabilize with neutral pH buffers or inert packaging .
How can computational modeling predict regioselectivity in nucleophilic aromatic substitution (NAS) of derivatives?
Q. Advanced
- DFT calculations : Analyze Fukui indices to identify electron-deficient sites. For example, fluorine’s -I effect directs NAS to para positions relative to Br.
- Charge distribution maps : Methoxy groups create electron-rich regions, disfavoring NAS at ortho positions. Validate with experimental data (e.g., ’s fluoropyridine analogues) .
What methodologies confirm the regiochemical assignment of substituents in complex reaction mixtures?
Q. Advanced
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to map substituent positions.
- X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., distinguishing 4-methoxy vs. 3-methoxy isomers) .
How do steric and electronic factors affect catalytic efficiency in Negishi couplings with this compound?
Q. Advanced
- Steric hindrance : Bulky methoxy groups slow transmetalation; use smaller ligands (e.g., dppe) to accelerate kinetics.
- Electronic effects : Electron-rich pyridines require Pd(0) catalysts (e.g., Pd₂(dba)₃) for oxidative addition. Compare with electron-deficient substrates (e.g., nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
